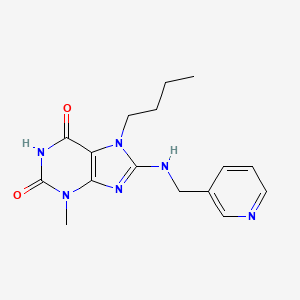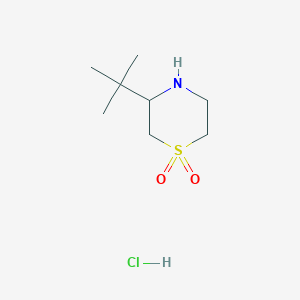
3-Tert-butyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecule contains a total of 29 bonds, including 12 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfone . It consists of 17 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 225.74 . More detailed physical and chemical properties were not found in the sources I accessed.科学的研究の応用
Antimicrobial Activity
One of the notable applications of thiomorpholine derivatives is in the synthesis and evaluation of new compounds with potential antimicrobial properties. For instance, a study conducted by Nagavelli et al. (2014) synthesized new amides of Thiomorpholine carboxylate, which demonstrated moderate to good antibacterial and antifungal activities (Nagavelli, Kumaraswamy, Ranjithkumar, & Narsimha, 2014). This suggests that similar structural modifications in compounds like 3-Tert-butyl-1lambda^6-thiomorpholine-1,1-dione hydrochloride could be explored for antimicrobial applications.
Organic Synthesis and Chemical Reactions
The reactivity and synthetic utility of thiomorpholine derivatives also extend to organic synthesis. For example, Prandi and Venturello (1994) discussed the use of mixed metal bases to promote smooth eliminative processes in diethoxybutene derivatives, leading to the synthesis of substituted dienes (Prandi & Venturello, 1994). Such methodologies could potentially be applicable to or inspired by the chemistry of 3-Tert-butyl-1lambda^6-thiomorpholine-1,1-dione hydrochloride, highlighting its relevance in synthetic organic chemistry.
Photoluminescence and Organic Electronics
The structural framework of thiomorpholine derivatives has been utilized in the development of materials for organic electronics and photoluminescence studies. For instance, a study on naphthalimide-based compounds revealed their potential as efficient guest/host fluorescent energy transfer pairs, demonstrating applications in organic light-emitting diodes (OLEDs) (Wang et al., 2014). This suggests that derivatives of 3-Tert-butyl-1lambda^6-thiomorpholine-1,1-dione hydrochloride might be explored for their photoluminescent properties or as components in OLED materials.
Heterocyclic Compound Synthesis
Thiomorpholine derivatives play a critical role in the synthesis of heterocyclic compounds, which are essential in pharmaceutical chemistry and material science. Xie et al. (2020) reported a base-mediated cycloaddition reaction that provides an efficient route to thiomorpholin-3-one derivatives, underscoring the versatility of thiomorpholine scaffolds in constructing valuable heterocycles (Xie et al., 2020). This example illustrates the potential for 3-Tert-butyl-1lambda^6-thiomorpholine-1,1-dione hydrochloride to serve as a precursor or intermediate in the synthesis of novel heterocyclic structures.
Safety and Hazards
特性
IUPAC Name |
3-tert-butyl-1,4-thiazinane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-8(2,3)7-6-12(10,11)5-4-9-7;/h7,9H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJONYOSEKVTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CS(=O)(=O)CCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-Oxo-1,3-benzoxazol-3-yl)butyl]prop-2-enamide](/img/structure/B2799836.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2799838.png)

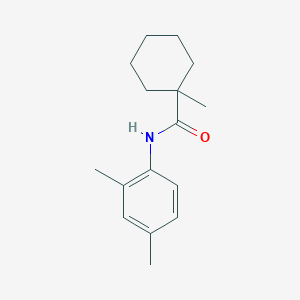

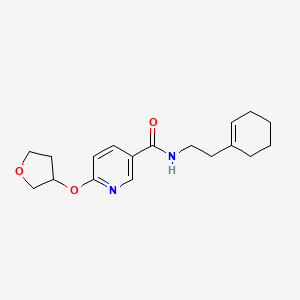
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2799847.png)



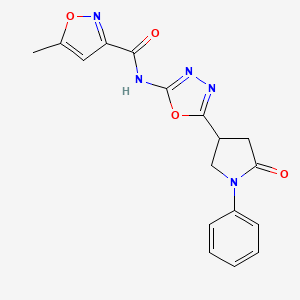
![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2799855.png)

